4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
Description
4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure
Properties
Molecular Formula |
C18H25N7O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H25N7O2/c1-14-13-15(21-18(20-14)25-9-11-27-12-10-25)23-5-7-24(8-6-23)17-19-4-3-16(22-17)26-2/h3-4,13H,5-12H2,1-2H3 |
InChI Key |
UYBGGPCIBVPWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step reactions. One common method includes the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form an intermediate, which is then further reacted with 6-methylpyrimidine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions: Typical reagents include sodium hydride, dimethylformamide (DMF), and catalytic amounts of potassium iodide.
Major Products: The major products depend on the specific reaction but often include derivatives with modified functional groups on the pyrimidine or morpholine rings.
Scientific Research Applications
4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction mechanisms that lead to a biological response .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. What sets 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
